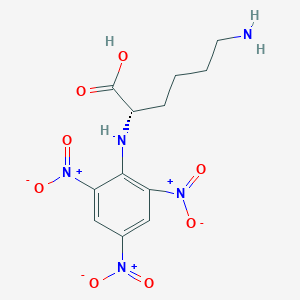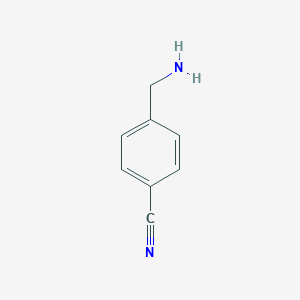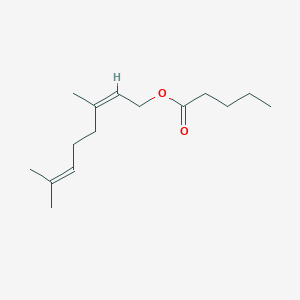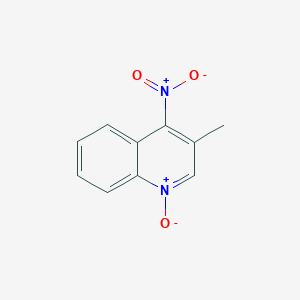
3-Methyl-4-nitroquinoline 1-oxide
説明
Synthesis Analysis
3-Methyl-4-nitroquinoline 1-oxide can be synthesized through specific reactions. For instance, the fluorine atom in 3-fluoroquinoline 1-oxide, prepared via the Schiemann reaction followed by N-oxygenation, can be replaced with nucleophiles to afford derivatives of 3-substituted 4-nitroquinoline 1-oxide (Araki, Saneyoshi, Harada, & Kawazoe, 1968).
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-nitroquinoline 1-oxide and its derivatives significantly influences their biological activity. A study found that the carcinogenicity of 4-nitroquinoline 1-oxide derivatives depends on the presence of a nitro group at position-4 and an oxide group at position-1 of the quinoline nucleus (Kawazoe, Tachibana, Aoki, & Nakahara, 1967).
Chemical Reactions and Properties
Chemical reactions involving 3-Methyl-4-nitroquinoline 1-oxide demonstrate its reactivity and potential for forming derivatives. For example, methylation of 4-nitroquinoline leads to the formation of 1-methyl-4-nitroquinolinium fluorosulfonate and other methylation products, showcasing its reactive nature (Bunting & Meathrel, 1974).
Physical Properties Analysis
The physical properties of 3-Methyl-4-nitroquinoline 1-oxide, such as its melting temperature, can be altered when DNA is modified by its derivatives. This demonstrates the compound's impact on the stability of biological molecules (Galiégue-Zouitina, Bailleul, & Loucheux‐Lefebvre, 1983).
Chemical Properties Analysis
The chemical properties of 3-Methyl-4-nitroquinoline 1-oxide, particularly its interactions with biological molecules, are significant. For example, its mutagenic activity in bacteria suggests that it forms adducts with DNA, thereby altering genetic material (McCoy, Petrullo, Rosenkranz, & Mermelstein, 1981).
科学的研究の応用
Neoplastic Transformation in Human Cells : 4-Nitroquinoline 1-oxide was shown to induce neoplastic transformation in human diploid fibroblast cells, resulting in morphological alterations and properties associated with neoplastic transformation, such as higher saturation density and the ability to grow in soft agar. This compound could also generate solid tumors when injected into mice (Kakunaga, 1978).
Mutagenicity in Bacteria : Research has shown that 4-nitroquinoline 1-oxide (NQO) and its derivatives, including 3-methyl-4-nitroquinoline 1-oxide, cause mutations in bacteria, primarily of the base-substitution type. The study highlights the role of different nitroreductases in the reduction of the nitro group, which is crucial for mutagenic activity (McCoy et al., 1981).
DNA Damage and Repair Studies : 4-Nitroquinoline 1-oxide and its derivatives, including 3-methyl-4-nitroquinoline 1-oxide, were used to study DNA damage and repair mechanisms in various bacterial and yeast strains. These compounds showed differential effects based on the genetic makeup of the cells, indicating their utility in understanding DNA repair processes (Nagao & Sugimura, 1972).
Carcinogenicity and Mutagenicity Studies : The carcinogenicity and mutagenicity of 3-methyl-4-nitroquinoline 1-oxide and related compounds were examined in mice and bacterial strains, demonstrating varying degrees of potency and providing insights into the structure-mutagenicity relationship (Takahashi et al., 1979).
RNA Synthesis Inhibition : Studies on 4-nitroquinoline 1-oxide revealed its inhibitory effects on RNA synthesis in tissue culture systems, contributing to our understanding of the mechanisms through which such compounds exert their carcinogenic and mutagenic effects (Paul et al., 1969).
In Vivo DNA Repair Studies : The nucleoid sedimentation assay was used to study the in vivo repair of DNA damage induced by 4-nitroquinoline 1-oxide, demonstrating the potential of this compound in understanding the mechanisms of DNA repair in different tissues (Romagna et al., 1985).
Detoxification Studies : Research on the detoxification of 4-nitroquinoline 1-oxide by glutathione S-transferase and multidrug resistance protein (MRP1) highlighted the roles of these proteins in reducing the compound's cytotoxic and genotoxic activities (Peklak-Scott et al., 2005).
Safety And Hazards
特性
IUPAC Name |
3-methyl-4-nitro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7-6-11(13)9-5-3-2-4-8(9)10(7)12(14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDCYTGYMIYMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00000106 [mmHg] | |
| Record name | 3-Methyl-4-nitroquinoline-1-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3238 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methyl-4-nitroquinoline 1-oxide | |
CAS RN |
14073-00-8 | |
| Record name | 3-Methyl-4-nitroquinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OPR3UT96B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4327 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



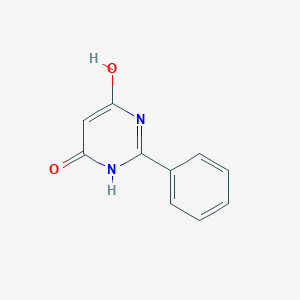
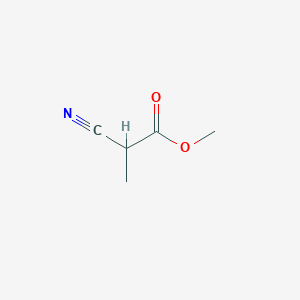
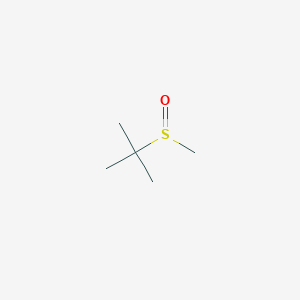
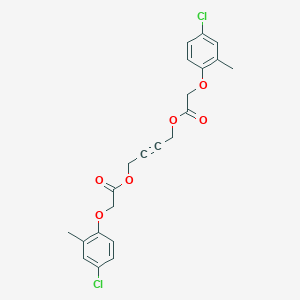
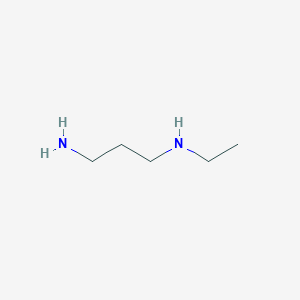
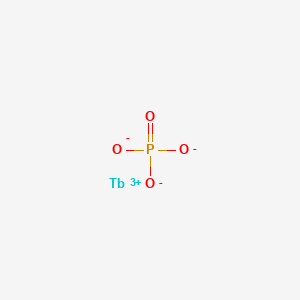
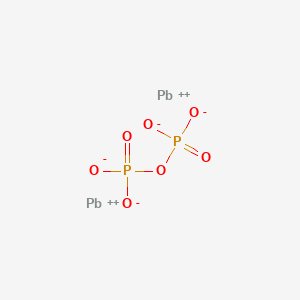
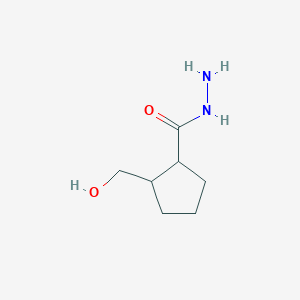
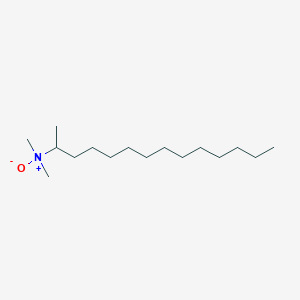
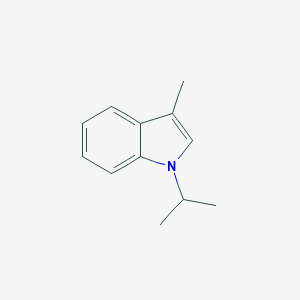
![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
